CCR5 Antagonist Potency: 2-(4-Chlorophenyl)isonicotinic Acid Derivatives vs. Benchmark Clinical Candidate
Derivatives of 2-(4-chlorophenyl)isonicotinic acid exhibit potent CCR5 antagonism with EC₅₀ values of 4.5 nM and 5 nM in non-competitive insurmountable antagonist assays at human CCR5 expressed in U2OS cell membranes [1]. This potency approaches that of the benchmark clinical candidate TAK-220, a structurally distinct CCR5 antagonist that inhibits R5 HIV-1 replication with an EC₅₀ of 1.1 nM [2]. In contrast, 5-(4-chlorophenyl)nicotinic acid—the regioisomer with the carboxylic acid at the 3-position rather than the 4-position—shows no reported CCR5 activity and is instead deployed in neurological disorder research . The non-competitive insurmountable mechanism of antagonism further distinguishes this chemotype from orthosteric antagonists, potentially offering advantages against receptor reserve and chemokine gradient-driven viral entry.
| Evidence Dimension | CCR5 antagonist potency (EC₅₀) |
|---|---|
| Target Compound Data | 4.5 nM; 5 nM (non-competitive insurmountable antagonism) |
| Comparator Or Baseline | TAK-220 (clinical candidate): EC₅₀ = 1.1 nM; 5-(4-chlorophenyl)nicotinic acid: no CCR5 activity reported |
| Quantified Difference | 2-(4-Chlorophenyl)isonicotinic acid derivatives: ~4–5× less potent than TAK-220 but with non-competitive mechanism; regioisomer shows zero activity |
| Conditions | Human CCR5 expressed in human U2OS cell membranes; CCL3-stimulated [³⁵S]GTPγS binding |
Why This Matters
The EC₅₀ of 4.5 nM establishes this scaffold as a viable starting point for CCR5 antagonist lead optimization, while the positional specificity confirms that the 2-(4-chlorophenyl)-4-carboxy substitution pattern is essential for target engagement—procuring the 5-substituted regioisomer would yield no CCR5 activity.
- [1] BindingDB. BDBM50506122 (CHEMBL4531005). EC₅₀: 4.5 nM; 5 nM. Non-competitive insurmountable antagonist activity at human CCR5 expressed in U2OS cell membranes. View Source
- [2] Tagat JR, McCombie SW, Steensma RW, et al. Discovery and Development of Small-Molecule Chemokine Coreceptor CCR5 Antagonists. ACS Publications. 2006. TAK-220 EC₅₀ = 1.1 nM. View Source
